4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride
Description
4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride is a substituted benzoyl chloride derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 4-position, a methoxy (-OCH₃) group at the 3-position, and a methyl (-CH₃) group at the 2-position of the benzoyl ring. This compound’s structure combines electron-withdrawing (methanesulfonyl) and electron-donating (methoxy, methyl) substituents, which influence its reactivity, stability, and applications in organic synthesis.
Key properties inferred from analogs:
- Reactivity: The methanesulfonyl group enhances electrophilicity at the carbonyl carbon, promoting nucleophilic acyl substitution reactions.
- Stability: The methoxy group may reduce hydrolytic sensitivity compared to unsubstituted benzoyl chlorides but requires anhydrous handling .
- Hazards: Likely corrosive and toxic, as seen in structurally related sulfonyl chlorides (e.g., methanesulfonyl chloride: H314, H330 ).
Properties
CAS No. |
149231-13-0 |
|---|---|
Molecular Formula |
C10H11ClO4S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
3-methoxy-2-methyl-4-methylsulfonylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO4S/c1-6-7(10(11)12)4-5-8(9(6)15-2)16(3,13)14/h4-5H,1-3H3 |
InChI Key |
VIOJMBFIGZFMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)(=O)C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using methanesulfonic acid and thionyl chloride or phosgene. The process is typically carried out in specialized reactors designed to handle corrosive reagents and high temperatures. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from reduction reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of amides, esters, and other derivatives. The methanesulfonyl group can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Physical/Chemical Data
Table 2: Comparative Hazard Classification
*Inferred hazards based on structural similarity to methanesulfonyl chloride and benzoyl chlorides.
Environmental and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
